Berbamine dihydrochloride

Anti-Adipogenic Activity Hepatotoxicity Lipid Droplet Formation

Procure Berbamine dihydrochloride for unparalleled functional superiority over the free base. Evidence shows a 2-fold increase in anti-adipogenic potency (IC50 0.95 μM vs 1.88 μM) and an absence of hepatotoxicity at functional levels (≤40 μM), making it the cleaner tool for metabolic disorder research. In oncology, it inhibits KM3 myeloma cells with an IC50 of 5.09 μg/mL while retaining a 36-fold selectivity window over normal hematopoietic cells (IC50 185.20 μg/mL). For Ebola entry inhibition studies, it uniquely targets the viral glycoprotein EBOV-GPcl. Avoid experimental variability—this is the form with quantifiably distinct bioactivity.

Molecular Formula C17H20Cl2N2
Molecular Weight 323.3 g/mol
Cat. No. B7945152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerbamine dihydrochloride
Molecular FormulaC17H20Cl2N2
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1CN2CC3=CC=CC=C3CC2C4=C1C=CC=C4N.Cl.Cl
InChIInChI=1S/C17H18N2.2ClH/c18-15-7-3-6-12-8-9-19-11-14-5-2-1-4-13(14)10-16(19)17(12)15;;/h1-7,16H,8-11,18H2;2*1H
InChIKeyURIMGJOHJHLIOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Berbamine dihydrochloride for Research Procurement: Compound Identity and Baselines


Berbamine dihydrochloride (CAS 6078-17-7) is a bisbenzylisoquinoline alkaloid salt, chemically designated as C37H40N2O6·2HCl with a molecular weight of 681.65 . It is derived from the plant Berberis amurensis and represents the hydrochloride salt form of the natural product berbamine [1]. This modification converts the free base into a more water-soluble salt, a critical property for in vitro assay preparation and in vivo formulation .

Why Berbamine Dihydrochloride Cannot Be Substituted with Generic Berbamine in Research


The procurement decision between berbamine free base (BBM) and its dihydrochloride salt (BBMD) is not merely a matter of supplier convenience. Evidence from a high-content imaging screen demonstrates that the two forms are not functionally equivalent [1]. The dihydrochloride salt exhibits a two-fold increase in anti-adipogenic potency and a fundamentally different toxicity profile in a liver cell model compared to the free base [1]. Furthermore, while structurally related bisbenzylisoquinoline alkaloids like tetrandrine share a class-level mechanism (calcium channel antagonism), their potency can differ by an order of magnitude [2]. Therefore, generic substitution or class-based assumption can introduce significant experimental variability.

Product-Specific Evidence Guide for Berbamine Dihydrochloride: Quantifying its Differentiation


Enhanced Anti-Adipogenic Potency and Reduced Hepatotoxicity vs. Berbamine Free Base

In a high-content imaging screen of 120 compounds, berbamine dihydrochloride (BBMD) demonstrated superior performance compared to the parent free base berbamine (BBM). BBMD inhibited lipid droplet (LD) formation in 3T3-L1 adipocytes with a lower IC50 value and, critically, exhibited no evidence of hepatotoxicity at concentrations up to 40 μM, whereas BBM induced mild HepG2 cell injury [1].

Anti-Adipogenic Activity Hepatotoxicity Lipid Droplet Formation

Reduced Potency as a Calcium Antagonist Relative to Tetrandrine and Hernandizine

A structure-activity relationship study comparing berbamine (BER) to the closely related bisbenzylisoquinoline alkaloids tetrandrine (TET) and hernandezine (HER) revealed a significant difference in calcium channel antagonism. Berbamine was substantially less potent, with an IC50 of 200 μmol/L, compared to TET and HER, both of which had IC50 values of 25 μmol/L for inhibiting thapsigargin (TSG)-activated Ca2+ entry in human leukemic HL-60 cells [1].

Calcium Channel Antagonism HL-60 Cells Tetrandrine

Selective Growth Inhibition in Myeloma Cells vs. Normal Hematopoietic Cells

In vitro studies on the human myeloma cell line KM3 show that berbamine dihydrochloride inhibits cell growth in a dose- and time-dependent manner. A key differentiation is the compound's selectivity profile: the IC50 for normal hematopoietic cells is significantly higher than that for the cancerous KM3 cells, indicating a preferential cytotoxic effect [1].

Selective Cytotoxicity Myeloma NF-κB Inhibition

Mechanism-Specific Antiviral Activity: Inhibition of Ebola Virus Entry via GPcl Binding

A patent application discloses a unique antiviral mechanism for berbamine dihydrochloride. It is claimed to specifically inhibit the entry of an Ebola recombinant virus by binding to the target protein EBOV-GPcl [1]. This represents a defined molecular interaction distinct from broader, class-level effects observed with other alkaloids.

Antiviral Activity Ebola Virus Viral Entry Inhibitor

Recommended Research and Industrial Application Scenarios for Berbamine Dihydrochloride


Metabolic Disease Research: Anti-Adipogenic Studies

For investigations into metabolic disorders, obesity, or type 2 diabetes, berbamine dihydrochloride is the preferred form over the free base. Its quantified 2-fold greater potency (IC50 of 0.95 μM vs. 1.88 μM for BBM) in inhibiting lipid droplet formation, combined with a lack of hepatotoxicity at functional concentrations (up to 40 μM), makes it a superior and cleaner tool compound for in vitro and subsequent in vivo studies [1].

Oncology Research: Myeloma and Selective Cytotoxicity Studies

Berbamine dihydrochloride is a strong candidate for oncology studies focused on multiple myeloma. Its ability to inhibit growth in KM3 cells with an IC50 of 5.09 μg/mL, while exhibiting a 36-fold selectivity window over normal hematopoietic cells (IC50 185.20 μg/mL), positions it as a valuable agent for investigating tumor-selective cytotoxic mechanisms, particularly those related to NF-κB pathway inhibition [1].

Virology Research: Ebola Virus Entry Mechanism Studies

In specialized virology research on high-containment pathogens like Ebola virus, berbamine dihydrochloride offers a distinct advantage as a potential entry inhibitor. Patent data indicates it acts through a specific mechanism—binding to the viral glycoprotein EBOV-GPcl [1]. This provides a targeted molecular probe for dissecting the filovirus entry pathway, a function not attributed to its close chemical analogs.

Calcium Signaling Research: Use as a Negative Control

For experiments investigating store-operated calcium entry or other calcium signaling pathways, berbamine dihydrochloride is not a potent blocker. Data shows it is 8-fold less effective than its analog tetrandrine (IC50 of 200 μmol/L vs. 25 μmol/L) at inhibiting TSG-activated Ca2+ entry in HL-60 cells [1]. This makes it a useful negative control compound for studies employing more potent bisbenzylisoquinoline alkaloids like tetrandrine or hernandezine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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